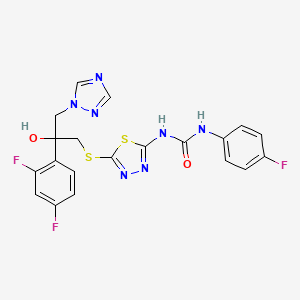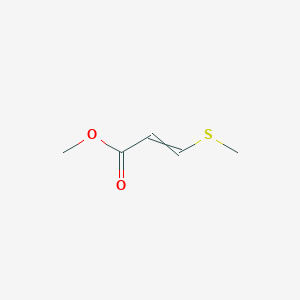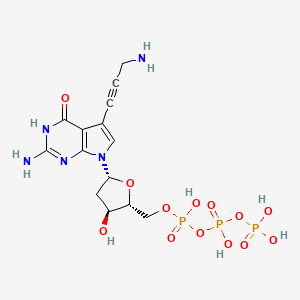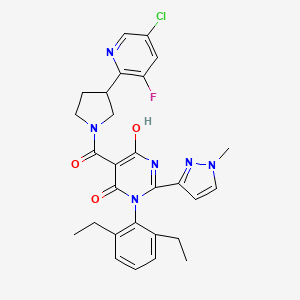
APJ receptor agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APJ receptor agonist 4 is a potent and orally active agonist of the apelin receptor (APJ). It has shown promising pharmacological properties, particularly in the treatment of heart failure. The compound exhibits excellent pharmacokinetic profiles and has been studied extensively for its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APJ receptor agonist 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
APJ receptor agonist 4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
APJ receptor agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in modulating physiological processes such as fluid homeostasis and energy metabolism.
Medicine: Explored as a potential therapeutic agent for treating heart failure, hypertension, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmacological agents targeting the apelin receptor
Mechanism of Action
APJ receptor agonist 4 exerts its effects by binding to the apelin receptor (APJ), a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including:
G-protein signaling: Involves the activation of G-proteins, leading to downstream effects such as increased cardiac contractility.
β-arrestin signaling: Mediates receptor internalization and desensitization, contributing to the regulation of receptor activity
Comparison with Similar Compounds
Similar Compounds
Apelin-13: A natural ligand for the apelin receptor with strong biological potency.
BMS-986224: A small-molecule APJ agonist with similar receptor binding and signaling profiles.
Elabela: Another endogenous ligand for the apelin receptor, involved in various physiological processes.
Uniqueness
APJ receptor agonist 4 is unique due to its excellent pharmacokinetic profile and oral bioavailability. Unlike some natural ligands, it is more stable and can be administered orally, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H28ClFN6O3 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
5-[3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3 |
InChI Key |
ZJTWRAXKYGIUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


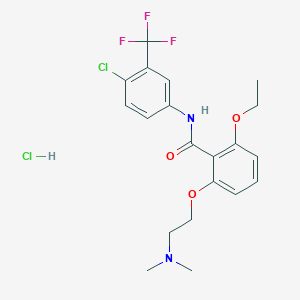
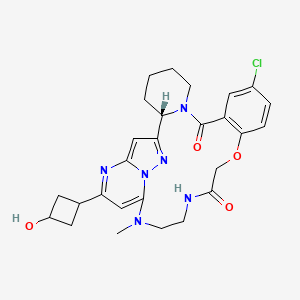
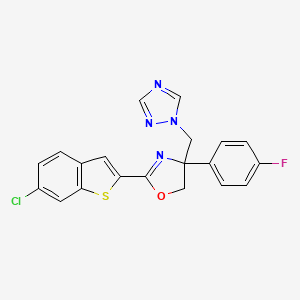
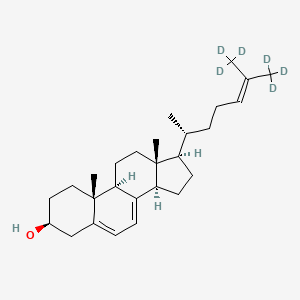





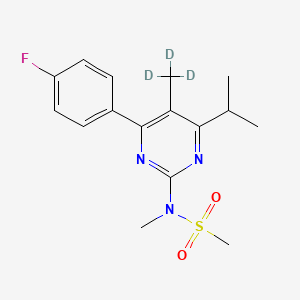
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
